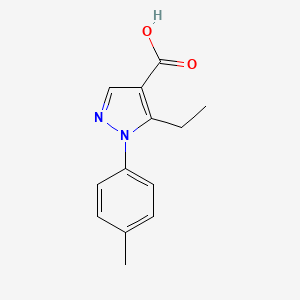

5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-12-11(13(16)17)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQONHMSVIICDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Substitution Reactions: The ethyl and 4-methylphenyl groups are introduced through substitution reactions. For instance, the ethyl group can be introduced via alkylation using ethyl halides, while the 4-methylphenyl group can be introduced through Friedel-Crafts alkylation.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents, while nucleophilic substitutions may involve nucleophiles like amines and thiols.

Major Products

Oxidation: Products include 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde and 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Products include 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-methanol and 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde.

Substitution: Products vary depending on the substituents introduced, such as halogenated derivatives, nitro derivatives, and sulfonated derivatives.

Scientific Research Applications

5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Derivatives

Key Findings from Comparative Analysis

Electronic Effects of Substituents

- Ethyl vs. Trifluoromethyl: Replacing the ethyl group (electron-donating) with trifluoromethyl (electron-withdrawing) in increases acidity of the carboxylic acid (pKa ~2.5 vs. ~4.2 for ethyl analog).

- Amino Group: The 4-aminophenyl substituent in introduces basicity (pKa ~5.1), enabling pH-dependent solubility and ionic interactions absent in the methylphenyl analog.

Pharmacological Properties

- Anti-inflammatory Activity : Ethyl and methyl analogs (e.g., vs. ) show comparable potency in cyclooxygenase (COX) inhibition assays. However, diphenyl derivatives (e.g., ) exhibit higher lipophilicity (logP ~3.8 vs. ~2.5 for ethyl analog), improving membrane permeability but reducing aqueous solubility.

- Analgesic Efficacy : The trifluoromethyl analog demonstrated 2-fold higher potency in murine pain models compared to the ethyl derivative, likely due to enhanced receptor binding via fluorine interactions .

Structural Insights from Crystallography

- Intramolecular hydrogen bonds (O-H⋯O) stabilize the carboxylic acid conformation, critical for maintaining bioactivity .

Biological Activity

5-Ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O2

- SMILES : CCC1=C(C=NN1C2=CC=C(C=C2)C)C(=O)O

- InChI : InChI=1S/C13H14N2O2/c1-3-12-11(13(16)17)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17)

Synthesis Methods

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. A common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to form the carboxylic acid group .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π interactions due to its aromatic structure .

Antimicrobial and Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial and anti-inflammatory activities. For instance, studies have shown that related pyrazole derivatives can effectively inhibit bacterial growth and reduce inflammation in various models .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against different cancer cell lines:

These findings suggest that the compound may serve as a lead molecule for further modifications aimed at enhancing its anticancer efficacy.

Analgesic and Anti-inflammatory Studies

Another area of investigation is the analgesic and anti-inflammatory properties of pyrazole derivatives. A study reported that certain derivatives exhibited significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), with reduced ulcerogenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.